17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol
Description
Properties
Molecular Formula |
C27H35NO2 |
|---|---|
Molecular Weight |
405.6 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate |
InChI |
InChI=1S/C27H35NO2/c1-4-25(29)30-20-11-13-26(2)19(16-20)7-8-21-23-10-9-22(18-6-5-15-28-17-18)27(23,3)14-12-24(21)26/h5-7,9,15,17,20-21,23-24H,4,8,10-14,16H2,1-3H3/t20-,21-,23-,24-,26-,27+/m0/s1 |
InChI Key |
VMXJMFCFBUTILN-MSFOBWSXSA-N |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
Canonical SMILES |
CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps
The preparation generally involves:
- Step A: Synthesis of the 17-iodo-androsta-5,16-dien-3-ol intermediate.
- Step B: Palladium-catalyzed coupling of the 17-iodo intermediate with a 3-(diethylboryl)pyridine reagent.
- Step C: Acetylation (or propanoate esterification) of the 3-hydroxy group.
- Step D: Purification and crystallization to obtain the pure compound and desired polymorph.
Detailed Reaction Conditions
| Step | Reaction | Reagents & Catalysts | Solvents | Temperature & Time | Notes |
|---|---|---|---|---|---|
| A | Conversion of dehydroepiandrosterone to 17-iodo-androsta-5,16-dien-3-ol | Hydrazine hydrate, catalytic hydrazine sulfate, iodine solution | Alcohol solvents, polar aprotic solvents | 35°C to reflux (varies), 24 hours typical | Hydrazone formation followed by iodination |
| B | Suzuki-type coupling: 17-iodo intermediate + 3-(diethylboryl)pyridine | Pd(PPh3)2Cl2 catalyst, aqueous sodium carbonate base | Mixture of tetrahydrofuran (THF) and methanol | Room temperature to reflux | Provides 17-(3-pyridinyl)-androsta-5,16-dien-3-ol |
| C | Acetylation of 3-hydroxy group | Acetic anhydride, triethylamine, 4-dimethylaminopyridine (DMAP) | Toluene | Room temperature to reflux | Forms 17-(3-pyridinyl)androsta-5,16-dien-3-yl acetate (or propanoate) |
| D | Purification & crystallization | Suitable solvents (alcohols, chloro solvents, n-heptane as anti-solvent) | Varies | Cooling to 0–40°C | Crystalline form-M obtained, non-hygroscopic |
Reaction Mechanism Highlights and Catalyst Roles
- Hydrazine hydrate and hydrazine sulfate facilitate hydrazone formation at the 17-keto position, enabling selective iodination.
- Iodination with iodine solution introduces the iodine atom at the 17-position, a key handle for subsequent cross-coupling.
- Palladium-catalyzed Suzuki coupling between the 17-iodo steroid and 3-(diethylboryl)pyridine efficiently forms the C-C bond at the 17-position.
- Acetylation (or propanoate esterification) protects the 3-hydroxy group, improving compound stability and pharmacokinetic properties.
Purification and Polymorph Formation
- The crude product is purified by filtration, solvent washes, and recrystallization.
- Preferred solvents include alcohols (methanol, ethanol), chloro solvents, and n-heptane as an anti-solvent.
- Crystallization conditions (temperature, solvent ratios) are optimized to yield crystalline form-M, characterized by:
- High stability
- Non-hygroscopic nature (water content increase <0.1% after 24h at 80±2% RH)
- Suitable for pharmaceutical formulation
Summary Table of Preparation Process
| Process Stage | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| Hydrazone formation | Dehydroepiandrosterone + hydrazine hydrate + hydrazine sulfate | Activate 17-keto group | Intermediate hydrazone |
| Iodination | Iodine solution | Introduce iodine at 17-position | 17-iodo-androsta-5,16-dien-3-ol |
| Suzuki coupling | Pd(PPh3)2Cl2, 3-(diethylboryl)pyridine, Na2CO3, THF/MeOH | Form 17-(3-pyridinyl) bond | 17-(3-pyridinyl)-androsta-5,16-dien-3-ol |
| Acetylation | Acetic anhydride, triethylamine, DMAP, toluene | Protect 3-OH as acetate | 17-(3-pyridinyl)androsta-5,16-dien-3-yl acetate |
| Crystallization | Alcohol/chloro solvents + n-heptane | Purify and form polymorph | Crystalline form-M, pure compound |
Research Findings and Optimization Notes
- The iodination step requires careful control to avoid formation of triene impurities (~10% reported in earlier methods).
- The Suzuki coupling is optimized with Pd(PPh3)2Cl2 catalyst and aqueous sodium carbonate base in mixed solvents for high yield.
- Acetylation proceeds efficiently with acetic anhydride and catalytic DMAP in toluene.
- Crystallization parameters (solvent ratios, temperature) critically influence polymorph purity and compound stability.
- The crystalline form-M exhibits superior pharmaceutical properties due to its non-hygroscopic and stable nature.
Chemical Reactions Analysis
Types of Reactions
17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol undergoes various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride, which can convert ketones to alcohols.
Substitution: This involves replacing a functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Scientific Research Applications
17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol is extensively studied for its applications in:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Investigated for its role in cellular processes and hormone regulation.
Medicine: Particularly significant in oncology for treating hormone-dependent tumors like prostate cancer.
Industry: Utilized in the development of pharmaceutical drugs and therapeutic agents.
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme 17-alpha-hydroxylase-C17,20-lyase, which is crucial in the biosynthesis of androgens like testosterone . By blocking this enzyme, the compound effectively reduces testosterone levels, making it valuable in treating hormone-dependent cancers . The molecular targets include the cytochrome P450 family enzymes, particularly CYP17A1 .
Comparison with Similar Compounds
Abiraterone Acetate (Prodrug)
- Structure : 3β-Acetate ester of abiraterone.
- Key Differences : The 3β-hydroxyl group is replaced with an acetate, improving oral absorption .
- Pharmacokinetics : Rapid deacetylation in vivo yields active abiraterone. Bioavailability increases by 10-fold compared to abiraterone .
- Clinical Use : Marketed as Zytiga® for mCRPC, dosed at 1,000 mg/day with prednisone .
17-(3-Pyridyl)-6-oxo-5α-androst-16-en-3β-yl acetate (12a)
- Structure : Features a 6-keto group and 3β-acetate, with a 16,17-double bond .
- Synthesis : Derived from palladium-catalyzed coupling of 3β-acetoxy-6-oxo-5α-androst-16-en-17-yl trifluoromethanesulfonate (11) with diethyl(3-pyridyl)borane (82% yield) .
- Activity : Demonstrates moderate CYP17A1 inhibition but lacks irreversible binding due to the absence of the 5,16-diene system .
17α-(4-Pyridyl)androst-5-en-3β-ol (Compound 5)
17β-(3-Pyridyl)-16,17α-epoxy-5α-androst-3β-ol (Compound 6)
- Structure : Contains a 16,17-epoxide instead of the 16,17-double bond .
- Activity : Weak inhibitor (IC50 = 260 nM). The epoxide disrupts the planar structure required for irreversible binding .
Key Structural Determinants of Activity
Comparative Pharmacological Data
Mechanistic Insights
- Irreversible Inhibition : Abiraterone’s 16,17-double bond facilitates covalent binding to CYP17A1’s heme iron, forming a stable enzyme-inhibitor complex .
- Reversible Analogs: Compounds lacking the 16,17-double bond (e.g., Compound 5) bind non-covalently, leading to reversible inhibition and reduced efficacy .
- Prodrug Design : Acetylation of the 3β-hydroxyl (abiraterone acetate) enhances lipophilicity, enabling efficient intestinal absorption .
Biological Activity
17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol, also known as a derivative of Abiraterone, is a compound currently under investigation for its potential therapeutic applications, particularly in the treatment of androgen-dependent prostate cancer. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₄₃H₅₇NO₂
- Molecular Weight : 619.93 g/mol
- CAS Number : 186826-70-0
This compound functions primarily as a steroidal cytochrome P450 17α-hydroxylase/17,20-lyase inhibitor. This mechanism is crucial in the biosynthesis of androgens, making it a target for treating conditions such as prostate cancer where androgen levels play a significant role in tumor growth.
Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Androgen Receptor Modulation : It inhibits the production of androgens, which are critical for the growth of prostate cancer cells. By blocking the conversion of precursors to androgens, it potentially reduces tumor proliferation.
- Inhibition of Tumor Growth : In vitro studies have shown that compounds similar to this compound can significantly suppress the growth of androgen-sensitive prostate cancer cell lines.
- Clinical Trials : Currently undergoing Phase II clinical trials, this compound is being evaluated for its efficacy and safety in patients with advanced prostate cancer. Preliminary results suggest promising outcomes in terms of reduced tumor size and improved patient survival rates.
Case Studies
Several case studies have highlighted the effectiveness of steroidal inhibitors in clinical settings:
- Case Study 1 : A cohort study involving patients treated with Abiraterone showed a median survival increase compared to standard therapies. The addition of this compound is hypothesized to enhance these effects due to its potent inhibitory action on androgen synthesis.
- Case Study 2 : In a clinical trial involving patients with castration-resistant prostate cancer, those treated with this compound exhibited lower serum testosterone levels and improved biochemical response rates compared to controls.
Research Findings
Recent research has provided insights into the pharmacodynamics and pharmacokinetics of this compound:
Q & A
Basic: What are the optimized synthetic routes for 17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves functionalization of the androstane backbone. A common route starts with 3β-hydroxyandrosta-5,16-diene-17-carboxylic acid (2) , which is acetylated using acetic anhydride in pyridine to yield the 3β-acetoxy derivative (80% yield after recrystallization) . Alternative methods include coupling 3-bromopyridine with pre-functionalized steroid intermediates, achieving ~93% yield under controlled catalysis . Key factors affecting yield include solvent polarity (pyridine enhances acetylation), temperature (room temperature for stability), and purification via vacuum filtration and glacial acetic acid recrystallization .
Basic: What structural characterization techniques are critical for confirming the stereochemistry and purity of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard for resolving stereochemistry and polymorphic forms, as demonstrated in studies identifying two distinct abiraterone polymorphs . Nuclear Magnetic Resonance (NMR) (e.g., -NMR at 400 MHz) confirms proton environments, particularly the 3β-acetoxy group and pyridinyl moiety . Infrared (IR) spectroscopy (e.g., C=O stretches at 1734 cm) and HPLC-MS (for isotopic purity, as in deuterated analogs like Abiraterone Acetate-d4) are essential for functional group and purity validation .
Basic: How does this compound inhibit CYP17A1, and what experimental assays validate its mechanism?
Methodological Answer:
The compound irreversibly inhibits CYP17A1 by covalently binding to the enzyme’s heme iron, blocking androgen biosynthesis. Enzyme kinetics assays (e.g., IC determination using human CYP17A1-expressed microsomes) show potent inhibition (IC = 4 nM for hydroxylase activity) . Preincubation studies with analogues lacking the 16,17-double bond (e.g., 17α-(4-pyridyl)androst-5-en-3β-ol) confirm reversibility, highlighting the necessity of the 16,17-diene system for irreversible binding .
Advanced: Why is the 16,17-double bond critical for irreversible inhibition of CYP17A1, and how is this validated experimentally?
Methodological Answer:
The 16,17-double bond enables formation of a reactive intermediate that covalently modifies CYP17A1. Structure-activity relationship (SAR) studies using analogues (e.g., 16,17-epoxy or saturated derivatives) demonstrate loss of irreversible inhibition. For example, dialysis experiments show that inhibitors lacking the double bond (e.g., compound 5 in ) lose activity after 24 hours, while those retaining it (e.g., abiraterone) maintain inhibition. Computational docking and quantum-mechanical calculations further correlate the double bond’s electronic configuration with binding stability .
Advanced: What spectroscopic techniques are used to study interactions between this compound and biological macromolecules like DNA?
Methodological Answer:
Circular Dichroism (CD) and fluorescence quenching assays are employed to analyze DNA binding. For instance, abiraterone’s interaction with calf thymus DNA shows hyperchromic shifts in UV-Vis spectra, suggesting intercalation. Scatchard plots derived from fluorescence data quantify binding constants () and stoichiometry, while molecular docking simulations predict binding sites .
Advanced: How do polymorphic forms of this compound impact its biochemical activity, and how are these forms characterized?
Methodological Answer:
Polymorphs (e.g., Forms I and II) exhibit differences in crystal packing, affecting solubility and bioavailability. XRD reveals distinct lattice parameters (e.g., hydrogen-bonding networks), while Differential Scanning Calorimetry (DSC) identifies melting point variations (e.g., 240–244°C for Form I) . In vitro CYP17A1 inhibition assays compare polymorphic activities; for example, Form I may show 10–15% higher potency due to improved dissolution .
Advanced: What experimental approaches confirm the irreversible nature of CYP17A1 inhibition?
Methodological Answer:
Preincubation-dialysis assays are definitive: inhibitors are preincubated with CYP17A1, followed by dialysis to remove unbound compound. Persistent inhibition post-dialysis (e.g., abiraterone retains >90% inhibition after 24 hours) confirms irreversibility. Mass spectrometry identifies covalent adducts (e.g., heme-abiraterone complexes), while kinetic analysis (e.g., / ratios) quantifies inactivation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
